molecular formula C8H6F5NO B180298 2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol CAS No. 1801-15-6

2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol

Cat. No. B180298
CAS RN: 1801-15-6
M. Wt: 227.13 g/mol
InChI Key: IWARAODSCTXESJ-UHFFFAOYSA-N
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Description

“2,3,4,5,6-Pentafluoroaniline” is a chemical compound with the molecular formula C6F5NH2 . It’s used in the preparation of pentafluorophenylammonium triflate, an efficient catalyst for esterification and thioesterification .


Synthesis Analysis

The synthesis of “2,3,4,5,6-Pentafluoroaniline” involves the reaction of bromine with sodium hydroxide in water, followed by the addition of pentafluorobenzamide solid . The reaction is controlled at an internal temperature of 80 °C .


Molecular Structure Analysis

The molecular structure of “2,3,4,5,6-Pentafluoroaniline” is represented by the SMILES string Nc1c(F)c(F)c(F)c(F)c1F .


Chemical Reactions Analysis

“2,3,4,5,6-Pentafluoroaniline” forms metal-drug complexes, cis-Pt-(2,3,4,5,6-pentafluoroaniline)2-Br2 which has been tested against the promastigote forms of Leishmania donovani .


Physical And Chemical Properties Analysis

The boiling point of “2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol” is predicted to be 332.8±42.0 °C, and its density is predicted to be 1.529±0.06 g/cm3 . The pKa is predicted to be 9.54±0.30 .

Safety And Hazards

The safety information for “2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid”, a related compound, indicates that it is classified as a combustible solid . It’s recommended to use personal protective equipment such as dust mask type N95 (US), Eyeshields, Gloves when handling this compound .

properties

IUPAC Name

2-(2,3,4,5,6-pentafluoroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-3-4(10)6(12)8(14-1-2-15)7(13)5(3)11/h14-15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWARAODSCTXESJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol

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